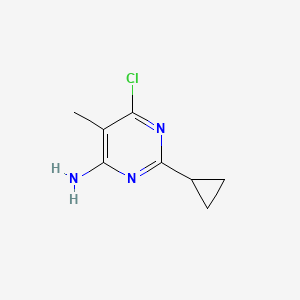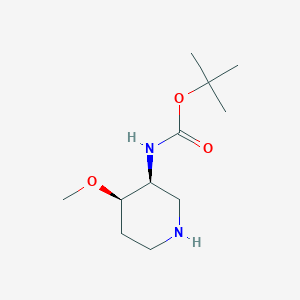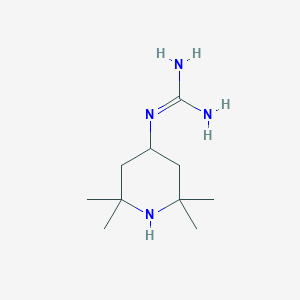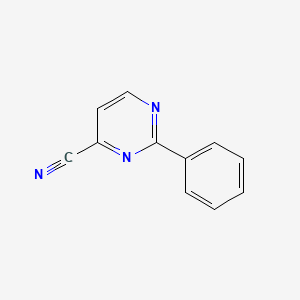![molecular formula C9H17NO2 B11765808 4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(hydroxymethyl)bicyclo[222]octan-2-ol is a bicyclic compound with a unique structure that includes an amino group, a hydroxymethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a bicyclo[2.2.2]octane derivative.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-pressure reactors, and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Aminobicyclo[2.2.2]octan-2-ol: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol: Similar structure but lacks the amino group.
4-Phenylbicyclo[2.2.2]octan-1-ol: Contains a phenyl group instead of an amino group.
Uniqueness
4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol is unique due to the presence of both an amino group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C9H17NO2/c10-9-3-1-8(6-11,2-4-9)7(12)5-9/h7,11-12H,1-6,10H2 |
InChI Key |
NOOMYIHUSNAQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


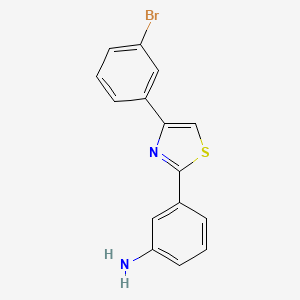

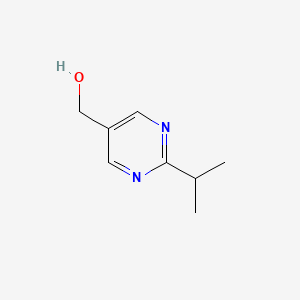
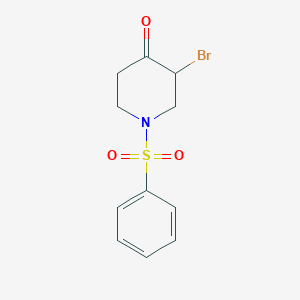
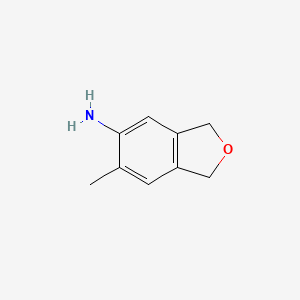
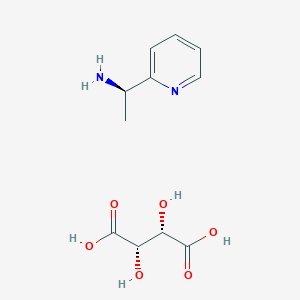
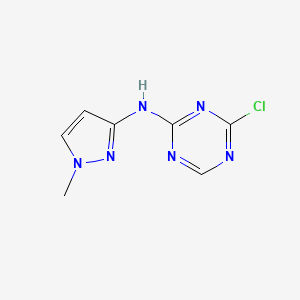
![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)
